molecular formula C7H7NO2S B1586953 (3-Nitrobenzyl)mercaptan CAS No. 77472-39-0

(3-Nitrobenzyl)mercaptan

Cat. No. B1586953
CAS RN: 77472-39-0
M. Wt: 169.2 g/mol
InChI Key: MNNASYKPIIJEJF-UHFFFAOYSA-N
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Description

(3-Nitrobenzyl)mercaptan, also known as (3-Nitrophenyl)methanethiol, is an organic compound with the molecular formula O2NC6H4CH2SH . It has a molecular weight of 169.20 .


Synthesis Analysis

(3-Nitrobenzyl)mercaptan can be synthesized by the reaction of 3-nitrobenzyl chloride with sodium hydrosulfide in ethanol. Another method involves the reaction of 2-mercaptobenzoic acid with 3-nitrobenzyl bromide in the presence of a base.


Molecular Structure Analysis

The molecular structure of (3-Nitrobenzyl)mercaptan consists of a benzene ring, a nitro group (-NO2), and a mercaptan group (-SH) . It contains a total of 18 bonds; 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 thiol .


Chemical Reactions Analysis

The chemical formula of (3-Nitrobenzyl)mercaptan is the basis of stoichiometry in chemical equations, i.e., the calculation of relative quantities of reactants and products in chemical reactions .


Physical And Chemical Properties Analysis

(3-Nitrobenzyl)mercaptan has a refractive index of n20/D 1.6070 (lit.) and a bulk density of 1.270 g/mL . It is a colorless to yellow liquid .

Scientific Research Applications

  • Enzymatic Transformations and Disulfide Formation

    • (3-Nitrobenzyl)mercaptan (NBM) can undergo enzymatic transformations to form S-sulfates in rat liver cytosol, with different reactions occurring at varying pH levels. This process leads to the formation of 4-nitrobenzyl disulfide under certain conditions, highlighting the compound's reactivity and potential in biological systems (Watabe et al., 1985).
  • Covalent Binding to Proteins

    • NBM S-sulfate, a reactive metabolite of NBM, shows a strong tendency to bind covalently to hepatic cytosolic proteins. This binding is influenced by the presence of glutathione, which can act as a scavenger and interact with NBM S-sulfate (Watabe et al., 1986).
  • Application in Surface Functionalization

    • The para-fluoro-thiol (PFT) reaction, which involves (3-nitrobenzyl)mercaptan, is used for carbon surface functionalization. This process demonstrates the utility of (3-nitrobenzyl)mercaptan in creating modified surfaces with potential applications in various technological fields (Wu et al., 2021).
  • Role in Synthesis of Antibiotics

    • The compound is involved in the synthesis of 1β-Methylcarbapenem antibiotics, where it is used in side-chain substitution reactions, demonstrating its significance in pharmaceutical synthesis (Oda & Yoshida, 1998).
  • Modification of Electrode Surfaces

    • (3-Nitrobenzyl)mercaptan has been studied for its role in the electrochemical modification of glassy carbon electrodes. This highlights its potential use in electrochemistry and materials science for creating modified electrode surfaces with unique properties (Pchelintsev et al., 2011).
  • Antioxidant and Antiproliferative Activities

    • Derivatives of (3-Nitrobenzyl)mercaptan have been studied for their antioxidant and antiproliferative activities, which are significant in the context of potential therapeutic applications (Luque-Agudo et al., 2017).

Safety And Hazards

The safety information available suggests that (3-Nitrobenzyl)mercaptan is classified as a combustible liquid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

(3-nitrophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNASYKPIIJEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391157
Record name (3-Nitrobenzyl)mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Nitrobenzyl)mercaptan

CAS RN

77472-39-0
Record name (3-Nitrobenzyl)mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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